2,6-Dichloro-4-methoxybenzonitrile
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Overview
Description
2,6-Dichloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. This compound belongs to the family of benzonitriles and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the substitution reaction of 2,6-dichlorobenzonitrile at the 4-position with a methoxy group . The reaction typically requires the use of a suitable base and methanol as the methoxy source. The reaction conditions often include heating the mixture to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol results in the formation of this compound, while oxidation can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
2,6-Dichloro-4-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Similar in structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar but lacks the chlorine atoms at the 2 and 6 positions.
2,4-Dichloro-6-methoxybenzonitrile: Similar but with different positions of chlorine and methoxy groups.
Uniqueness
2,6-Dichloro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,6-dichloro-4-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKOPGRUFMDVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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